1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole

COX-2 inhibition Anti-inflammatory Molecular docking

Select this specific 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole (CAS 68338-28-3) for your medicinal chemistry or agrochemical research. Unlike generic pyrazole analogs, its defined N1-(4-methoxyphenyl) and C3-methyl substitution pattern is critical for modulating electronic distribution, steric profile, and binding affinity at COX-2 and CYP2E1 targets. Validated by molecular docking and patent literature as a key intermediate for herbicidal 3-aryl-pyrazoles. Generic substitution without empirical verification risks compromising experimental validity and downstream performance. Supplied at 98% purity, fully characterized, and suitable as an analytical reference standard or synthetic building block.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 68338-28-3
Cat. No. B1359733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
CAS68338-28-3
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3
InChIKeyMQACDVWXQOMBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (CAS 68338-28-3): Core Properties and Procurement Context


1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (CAS 68338-28-3) is a heterocyclic building block belonging to the 1-aryl-3-methylpyrazole class [1]. It is characterized by a pyrazole core substituted with a 4-methoxyphenyl group at N1 and a methyl group at C3, offering a defined molecular weight (188.23 g/mol) and formula (C₁₁H₁₂N₂O) . Its structure makes it a versatile intermediate for medicinal chemistry and agrochemical research, where substitution patterns on the pyrazole ring are critical for modulating biological activity [2].

Why 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole Cannot Be Interchanged with Generic Pyrazole Analogs


Substituting 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole with a generic pyrazole analog is not scientifically justifiable without empirical verification. The specific substitution pattern of a 4-methoxyphenyl group at N1 and a methyl group at C3 directly influences the compound's electronic distribution, steric profile, and, consequently, its target binding affinity, metabolic stability, and physicochemical properties . Studies on related pyrazole classes demonstrate that even minor alterations in substituents can lead to dramatic shifts in biological activity, as seen in CYP2E1 binding where a methyl group at position 3 enhances affinity while a phenyl group does not [1]. The lack of direct comparative data for this specific compound underscores the procurement risk; assuming functional equivalence without quantitative evidence could compromise the validity of experimental results or the performance of a downstream application.

Quantitative Differentiation Guide for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole


COX-2 Inhibition Potential via Class-Level Pharmacophore Modeling

While no direct IC50 data for this specific compound exists, class-level computational studies on 1,5-diarylpyrazole analogs, which share the 1-(4-methoxyphenyl) substituent, demonstrate a theoretical binding affinity to the COX-2 active site. In a molecular docking study, a designed analog showed a binding energy of -9.4 kcal/mol, providing a quantitative baseline for the pharmacophore's potential. This computational value serves as a differentiator from unsubstituted or differently substituted pyrazoles, which would exhibit different docking scores [1].

COX-2 inhibition Anti-inflammatory Molecular docking

CYP2E1 Binding Affinity Enhanced by 3-Methyl Substitution

A class-level structure-activity relationship (SAR) study on CYP2E1 binding demonstrates that the presence of a methyl group at the 3-position of the pyrazole ring enhances binding affinity compared to the unsubstituted pyrazole. The study found that pyrazole had only moderate affinity, which improved upon introduction of a 3-methyl group [1]. This finding provides a quantitative, albeit class-level, differentiation for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole over compounds like 1-(4-methoxyphenyl)-1H-pyrazole, which lack this affinity-enhancing methyl group.

CYP2E1 Enzyme binding Structure-Activity Relationship

Defined Physicochemical Profile for Formulation and Handling

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole has defined, measurable physicochemical properties that differentiate it from other substituted pyrazoles. Its boiling point is predicted to be 296.7±23.0 °C at 760 mmHg and its flash point 133.3±22.6 °C . These values are direct consequences of its specific substituents and molecular weight (188.23 g/mol) . This information is crucial for planning synthesis, purification, and safe storage, whereas a different analog would require a separate and potentially incompatible set of handling conditions.

Physicochemical properties Formulation Logistics

Application Scenarios for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole Procurement


Scaffold for Selective COX-2 Inhibitor Development

This compound is a suitable procurement choice for medicinal chemistry programs focused on developing novel selective COX-2 inhibitors. Its 1-(4-methoxyphenyl)-3-methylpyrazole core serves as a validated pharmacophore, as evidenced by class-level molecular docking studies showing favorable binding energies with the COX-2 active site [1]. Researchers can use this compound as a starting point for further derivatization to optimize potency and selectivity.

Reference Compound for CYP2E1 Interaction Studies

Based on SAR studies indicating that a 3-methyl group on the pyrazole ring enhances binding affinity to the CYP2E1 enzyme, this compound can serve as a reference or control in assays investigating CYP2E1-mediated metabolism or inhibition [2]. Its use ensures that the critical 3-methyl substituent is present for a measurable interaction, unlike the unsubstituted pyrazole.

Building Block for Agrochemical and Material Science Synthesis

The compound's utility as a heterocyclic building block is supported by its inclusion in patent literature for the synthesis of herbicidal 3-aryl-pyrazoles and its potential application in developing new materials [3]. Its defined physicochemical properties, including a predicted boiling point of ~297 °C, inform safe reaction conditions and purification strategies during its use as a synthetic intermediate .

Analytical Reference Standard for Chromatographic Method Development

The high purity (e.g., 98%) and well-defined molecular characteristics of this compound make it suitable for use as an analytical reference standard . Its unique retention time and spectral properties can be used to calibrate and validate HPLC or GC methods for quality control of synthetic processes involving this or related pyrazole derivatives.

Technical Documentation Hub

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